Travoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide
Travoprost's Mechanism of Action in the Trabecular Meshwork: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the molecular and cellular mechanisms through which travoprost (B1681362), a prostaglandin (B15479496) F2α analogue, modulates the trabecular meshwork (TM) to increase aqueous humor outflow and reduce intraocular pressure (IOP).
Core Mechanism of Action
Travoprost is an ester prodrug that is hydrolyzed by corneal esterases into its biologically active form, travoprost free acid.[1][2] Its primary mechanism of action within the trabecular meshwork involves binding to and activating the prostaglandin F (FP) receptor, a G-protein coupled receptor.[3][4][5] This interaction initiates a cascade of intracellular signaling events that alter the cellular and extracellular environment of the TM, leading to a reduction in outflow resistance.
The key downstream effects can be categorized into two principal pathways:
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Extracellular Matrix (ECM) Remodeling: Activation of the FP receptor upregulates the expression and activity of matrix metalloproteinases (MMPs).[2][6] MMPs are a family of enzymes that degrade components of the extracellular matrix, such as collagens and other proteins.[1][6] By remodeling the ECM, particularly in the juxtacanalicular region, the spaces within the TM are widened, reducing hydraulic resistance and facilitating the drainage of aqueous humor through this conventional outflow pathway.[2][7][8]
-
Modulation of Cell Contractility and Cytoskeleton: Prostaglandin F2α and its analogues have been shown to relax the contractile tone of the trabecular meshwork.[9] This effect is partly achieved by antagonizing the contractile signals induced by agents like endothelin-1 (B181129) (ET-1).[5] By reducing the contractility of TM cells, the tissue becomes less rigid, which is thought to increase the effective filtration area and enhance outflow facility. This involves alterations to the actin cytoskeleton.[10]
Signaling Pathways
The binding of travoprost free acid to the FP receptor on human trabecular meshwork (h-TM) cells triggers signaling through the Gq/11 protein pathway. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores, and both DAG and elevated intracellular calcium activate protein kinase C (PKC).[3][4][11] These signaling events culminate in the transcriptional regulation of various genes, including those for MMPs.
Caption: Travoprost FP Receptor Signaling Pathway in Trabecular Meshwork.
Quantitative Data Summary
The following table summarizes key quantitative findings from in vitro and clinical studies on the effects of travoprost and related prostaglandin analogues on the trabecular meshwork and intraocular pressure.
| Parameter | Drug/Compound | Value/Effect | Cell/System Type | Reference |
| Receptor Activation (EC50) | Travoprost Acid | 89.1 nM (as isopropyl ester) | Human TM Cells | [11] |
| Latanoprost Acid | 778 nM (as isopropyl ester) | Human TM Cells | [11] | |
| Bimatoprost Acid | 1410–6940 nM (as amide) | Human TM Cells | [11] | |
| PGF2α | ~100 nM | Human TM Cells | [4] | |
| mRNA Expression (Fold Change) | MMP-2 | Travoprost | 3.1 ± 0.4-fold increase | H2O2-stressed Human TM Cells |
| Fibronectin | Travoprost | Reduced H2O2-induced increase | H2O2-stressed Human TM Cells | |
| MMP-1, -3, -17, -24 | Latanoprost | Increased expression | Human TM Cells | |
| Protein Expression (Relative Units) | β-catenin | Dexamethasone | 1.65 ± 0.05 | Human TM Cells |
| β-catenin | Dexamethasone + Travoprost | 1.21 ± 0.05 | Human TM Cells | |
| β-catenin | Control | 0.84 ± 0.03 | Human TM Cells | |
| Clinical Efficacy | IOP Reduction | Travoprost 0.004% | 6.5–9.0 mmHg | Human Patients |
| IOP Reduction | Travoprost 0.004% | 21-26% from baseline | Human Patients |
Detailed Experimental Protocols
Human Trabecular Meshwork (h-TM) Cell Culture and Drug Treatment
This protocol outlines the general procedure for isolating, culturing, and treating h-TM cells for in vitro experiments.
Methodology:
-
Tissue Acquisition: Obtain human donor eyes, noting donor age and any history of ocular disease or medication use.[12]
-
Dissection and Isolation: Under a dissecting microscope, make an incision posterior to the limbus to remove the iris and lens. Identify the trabecular meshwork tissue and carefully excise strips.
-
Cell Culture: Place the tissue explants in a culture dish with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS) and antibiotics. Allow cells to migrate from the explants.[12]
-
Passaging: When cells reach 70-90% confluency, wash with PBS and detach using a trypsin/EDTA solution. Fibroblasts typically detach faster than TM cells, allowing for enrichment of the TM cell population. Resuspend cells in fresh media and re-plate at a 1:3 split ratio.[12]
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Drug Treatment: For experiments, plate cells and allow them to reach the desired confluency (e.g., 80-85%).[13] Replace the growth medium with serum-free or low-serum medium for a starvation period (e.g., 24 hours) to minimize baseline signaling.
-
Application: Add travoprost (or its active free acid) or other compounds at the desired concentrations to the culture medium for the specified incubation time (e.g., 24 hours for mRNA studies, or shorter times for signaling studies).[10][14]
-
Harvesting: After incubation, wash the cells with ice-cold PBS. The cells can then be lysed for protein extraction (Western blot), RNA extraction (RT-PCR), or fixed for immunofluorescence staining. The conditioned media can be collected for zymography.[14][15]
Caption: Experimental Workflow for h-TM Cell Culture and Treatment.
Gelatin Zymography for MMP Activity
This protocol is used to detect the activity of gelatinases, primarily MMP-2 and MMP-9, in conditioned media from TM cell cultures.[16][17]
Methodology:
-
Sample Preparation: Collect conditioned media from control and travoprost-treated TM cells. Centrifuge the media at 1000 x g for 10 minutes to pellet any cell debris.[18] Determine the protein concentration of each sample.
-
Gel Electrophoresis: Load equal amounts of protein mixed with a non-reducing sample buffer into the wells of a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).[16] Run the electrophoresis until the dye front reaches the bottom of the gel.
-
Renaturation: After electrophoresis, remove the gel and wash it twice for 30 minutes each in a washing buffer containing Triton X-100 to remove SDS and allow the enzymes to renature.[16]
-
Incubation: Incubate the gel in a development buffer (containing Tris-HCl, CaCl2, and ZnCl2) at 37°C for 24-48 hours. This allows the active MMPs to digest the gelatin substrate in the gel.[16]
-
Staining and Destaining: Stain the gel with Coomassie Brilliant Blue R-250 for 30-60 minutes. Then, destain the gel with a solution of methanol (B129727) and acetic acid.
-
Visualization and Analysis: Areas of gelatinase activity will appear as clear, unstained bands against a dark blue background. The molecular weight of the active bands can be used to identify the specific MMPs (e.g., pro-MMP-9 at ~92 kDa, pro-MMP-2 at ~72 kDa).[19]
Caption: Workflow for Gelatin Zymography.
Western Blot for Protein Expression
This protocol is for detecting the expression levels of specific proteins (e.g., MMPs, β-catenin) in TM cell lysates.[15]
Methodology:
-
Cell Lysis: After drug treatment, wash TM cells with ice-cold PBS and lyse them using a RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the total protein concentration of each sample using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MMP-2, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescent (ECL) substrate to the membrane. Visualize the protein bands using an imaging system. Quantify band intensities and normalize to a loading control like β-actin or GAPDH.[15]
Trabecular Meshwork Contractility Assay
This protocol is used to measure the direct effect of compounds on the contractile properties of the TM tissue, often using bovine eyes due to their anatomical suitability.[5][20]
Methodology:
-
Tissue Preparation: Dissect fresh bovine eyes to isolate strips of the trabecular meshwork. The ciliary muscle is removed to ensure measurements are specific to the TM.[20]
-
Mounting: Mount the TM strips in a purpose-built force-length transducer or myograph system within an organ bath containing physiological saline solution, bubbled with 95% O2 / 5% CO2 and maintained at 37°C.
-
Equilibration: Allow the tissue to equilibrate under a baseline tension until a stable resting tone is achieved.
-
Inducing Contraction: Induce a stable contraction using a contractile agonist, such as endothelin-1 (ET-1) or carbachol.[5]
-
Drug Application: Once a stable contraction is achieved, add travoprost free acid or other test compounds to the organ bath in a cumulative or single-dose fashion.
-
Data Recording: Continuously record the isometric tension of the TM strip. A decrease in tension following drug application indicates a relaxing effect. The results are typically expressed as a percentage of the pre-induced contraction.[5]
References
- 1. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Travoprost? [synapse.patsnap.com]
- 3. Prostaglandin F2 alpha receptors in the human trabecular meshwork - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Matrix Metalloproteinases and Glaucoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iovs.arvojournals.org [iovs.arvojournals.org]
- 8. Safety and efficacy of travoprost solution for the treatment of elevated intraocular pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandins Increase Trabecular Meshwork Outflow Facility in Cultured Human Anterior Segments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Effects of travoprost on actin cytoskeleton and β-catenin in the human trabecular meshwork cells treated with Dexamethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Consensus recommendations for trabecular meshwork cell isolation, characterization and culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. benchchem.com [benchchem.com]
- 16. docs.abcam.com [docs.abcam.com]
- 17. Gelatin zymography protocol | Abcam [abcam.com]
- 18. youtube.com [youtube.com]
- 19. Measuring Matrix Metalloproteinases Activity by Gelatin Zymography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. karger.com [karger.com]
